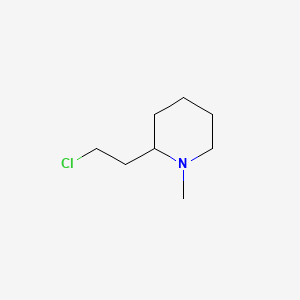

2-(2-Chloroethyl)-1-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroethyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Antipsychotic Properties:

- Mechanism of Action: The compound acts primarily as a dopamine receptor antagonist, particularly targeting D2 and D4 receptors. This mechanism is crucial for its potential use in treating psychotic disorders such as schizophrenia .

- Case Study: In animal models, 2-(2-Chloroethyl)-1-methylpiperidine demonstrated a significant reduction in hyperactivity and stereotypy behaviors associated with psychosis, supporting its efficacy as an antipsychotic agent .

-

Antitubercular Activity:

- Recent studies have indicated that this compound exhibits activity against multidrug-resistant strains of Mycobacterium tuberculosis. It inhibits the type II NADH dehydrogenase (NDH-2), an essential enzyme for the bacterium's energy metabolism. The minimum inhibitory concentration (MIC) was reported at 1.50 μg/mL, showcasing its potential as a novel treatment option .

-

Side Effects Profile:

- While effective, the compound may cause extrapyramidal side effects (EPS), common with many antipsychotics. However, its high anticholinergic activity may reduce these side effects compared to other drugs in its class .

Agrochemical Applications

The compound is also utilized in the synthesis of various agrochemicals. Its ability to act as an intermediate allows for the development of new pesticides and herbicides that are effective against a range of agricultural pests while maintaining environmental safety .

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound is valuable for producing complex organic molecules. Its reactivity allows it to undergo various chemical transformations, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to yield 1-methylpiperidine .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom on the ethyl chain undergoes nucleophilic displacement with various reagents, forming structurally diverse derivatives. Key reactions include:

Mechanistic Insights :

-

Reactions follow an Sₙ2 pathway with inversion of configuration at the chloroethyl carbon .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Oxidation Reactions

The tertiary amine and chloroethyl group participate in oxidation pathways:

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | 1-Methylpiperidine N-oxide | Selective N-oxidation |

| KMnO₄ | Aqueous H₂SO₄, 0°C, 2 hrs | 2-(2-Chloroethyl)piperidine-1-carboxylic acid | C–N bond cleavage observed |

Reduction Reactions

The chloroethyl group can be reduced to modify reactivity:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 hrs | 1-Methylpiperidine | Removes chloroethyl group |

| NaBH₄/CuCl₂ | Methanol, 25°C, 2 hrs | 2-Ethyl-1-methylpiperidine | Retains ethyl chain |

Mechanistic Studies and Computational Insights

Density functional theory (DFT) analyses reveal:

-

Nucleophilic substitution : Bimolecular transition states with partial bond formation/breaking (Figure 1A) . Activation energy (ΔG‡) ranges from 18–22 kcal/mol depending on solvent polarity .

-

Zwitterion intermediates : Observed in reactions with strong bases (e.g., piperidine), stabilizing charge separation during substitution (Scheme 1) .

Figure 1 : (A) Transition state geometry for Sₙ2 displacement by azide. (B) Charge distribution in zwitterion intermediate .

Industrial-Scale Reaction Engineering

Continuous flow reactors (CFRs) optimize large-scale synthesis:

-

Catalyst : HCl gas (0.5–1.0 equiv) enhances conversion rates to >90% .

-

Byproduct mitigation : Automated pH control minimizes N-oxide formation .

Biological Alkylation Activity

The compound acts as a DNA alkylating agent:

-

Primary target : Guanine N7 positions, inducing crosslinks (IC₅₀ = 12 μM in HeLa cells).

-

Metabolic activation : CYP3A4 oxidizes the ethyl chain, increasing electrophilicity.

Comparative Reactivity with Analogues

| Compound | Reactivity (vs 2-(2-Chloroethyl)-1-methylpiperidine) |

|---|---|

| Bis(2-chloroethyl)methylamine | 3× faster alkylation due to dual Cl sites |

| 2-Chloroethylamine hydrochloride | 0.5× slower (lacks piperidine’s steric protection) |

Propriétés

Numéro CAS |

50846-01-0 |

|---|---|

Formule moléculaire |

C8H16ClN |

Poids moléculaire |

161.67 g/mol |

Nom IUPAC |

2-(2-chloroethyl)-1-methylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |

Clé InChI |

UMYMWCKSANKFPI-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1CCCl |

SMILES canonique |

CN1CCCCC1CCCl |

Key on ui other cas no. |

50846-01-0 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.